4-Chloro-2,6-dinitroaniline

Thermochemistry Energetic Materials Isomer Stability

Select 4-chloro-2,6-dinitroaniline (CAS 5388-62-5) for applications where the exact 4-Cl-2,6-NO₂ substitution pattern is critical. This isomer yields a single crystalline phase (P2₁/c, mp 145–147 °C) and distinct enthalpic stability (ΔfH° crystal = 76.9 kJ·mol⁻¹), unlike the 2-chloro-4,6-isomer. It selectively reduces to 5-chloro-3-nitro-1,2-phenylenediamine—the essential diazo precursor for azo disperse dyes with defined bathochromic shifts and wash-fastness. The 12 °C melting-point gap versus the 2-chloro isomer provides a simple incoming-inspection identity check. Insist on the 4-chloro-2,6-isomer to avoid altered synthetic yields and failed analytical validations.

Molecular Formula C6H4ClN3O4
Molecular Weight 217.57 g/mol
CAS No. 5388-62-5
Cat. No. B1581429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dinitroaniline
CAS5388-62-5
Molecular FormulaC6H4ClN3O4
Molecular Weight217.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl
InChIInChI=1S/C6H4ClN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2
InChIKeyCLMQUEQFVUMDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in ether, ethanol, acetic acid
Soluble in alcohol, benzene, ether;  slightly soluble in water and strong acids
In water, 791 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dinitroaniline (CAS 5388-62-5): Core Identity and Analytical Specifications for Procurement


4-Chloro-2,6-dinitroaniline (CAS 5388-62-5) is a chlorinated dinitroaniline compound with molecular formula C6H4ClN3O4 and a molecular weight of 217.57 g/mol [1]. The standard molar enthalpy of formation of this compound has been systematically evaluated, and it is commercially available as a yellow crystalline solid with a reported melting point of 145–147°C and typical purity specifications of 98% [2]. Its structural identity is defined by the unique substitution pattern featuring a chlorine atom at the 4-position and nitro groups at the 2- and 6-positions of the aniline ring .

Why 4-Chloro-2,6-dinitroaniline Cannot Be Replaced by Other Dinitroaniline Isomers


The chlorodinitroaniline family comprises multiple positional isomers—including 2-chloro-4,6-dinitroaniline (CAS 3531-19-9), 6-chloro-2,4-dinitroaniline, and the unsubstituted 2,6-dinitroaniline—each exhibiting distinct thermochemical stability, crystal packing behavior, and reactivity profiles [1]. The placement of the chlorine substituent critically modulates both the electronic distribution across the aromatic ring and the intermolecular interactions governing solid-state properties [2]. Consequently, procurement decisions for applications such as azo disperse dye synthesis, nitroaniline-based intermediates, or thermochemical reference materials cannot rely on generic substitution across isomers; the specific 4-chloro-2,6-substitution pattern yields quantifiably different enthalpic stability and crystalline characteristics that directly impact synthetic yields, formulation reproducibility, and analytical method validation .

4-Chloro-2,6-dinitroaniline: Quantitative Differentiation Evidence Versus Closest Comparators


Gaseous Phase Standard Molar Enthalpy of Formation: Direct Isomer Comparison

In a direct head-to-head thermochemical investigation, the standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) was measured for both 4-chloro-2,6-dinitroaniline and its positional isomer 2-chloro-4,6-dinitroaniline under identical experimental conditions. 4-Chloro-2,6-dinitroaniline exhibits a ΔfH°m(g) value of 28.3 ± 1.9 kJ·mol⁻¹ at T = 298.15 K, whereas the 2-chloro-4,6-dinitroaniline isomer shows a markedly lower value of 14.0 ± 2.1 kJ·mol⁻¹ [1].

Thermochemistry Energetic Materials Isomer Stability

Melting Point Differentiation Among Chlorodinitroaniline Positional Isomers

Cross-study comparison of literature melting point data reveals quantifiable differences between chlorodinitroaniline isomers. 4-Chloro-2,6-dinitroaniline exhibits a melting point range of 145–147°C , whereas its positional isomer 2-chloro-4,6-dinitroaniline (CAS 3531-19-9) melts at a significantly higher range of 157–159°C .

Physical Property Purity Assessment Solid-State Characterization

Crystalline Phase Standard Molar Enthalpy of Formation: Isomer Comparison

The same direct head-to-head thermochemical study also quantified the crystalline phase standard molar enthalpies of formation (ΔfH°m(cr)). 4-Chloro-2,6-dinitroaniline exhibits a value of 76.9 ± 1.8 kJ·mol⁻¹, while the 2-chloro-4,6-dinitroaniline isomer yields 101.0 ± 1.9 kJ·mol⁻¹ [1].

Thermochemistry Solid-State Energetics Process Safety

Crystal Structure Characterization and Unique Intermolecular Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis of 4-chloro-2,6-dinitroaniline reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.8415(3) Å, b = 11.1067(4) Å, c = 9.9983(4) Å, β = 107.316(4)°, V = 831.28(6) ų, and Z = 4 at 296 K [1]. The crystal packing is stabilized by a specific network of N–H···O and C–H···O hydrogen bonds, with intramolecular N–H···O interactions between the amino group and adjacent nitro oxygen atoms contributing to conformational locking of the molecule [1].

Crystallography Solid-State Chemistry Structure-Property Relationship

Crystal Morphology and Optical Properties for Material Science Applications

Single crystals of 4-chloro-2,6-dinitroaniline grown via slow evaporation from ethanol solution exhibit distinct optical characteristics including a direct optical band gap (Eg) of 2.86 eV as determined from UV-Vis absorption spectroscopy and refractive index (n) values in the range of 1.68–1.72 across the visible spectrum [1]. The crystal morphology displays well-defined faceted growth with specific crystallographic orientation, differing from the polymorphic forms reported for 6-chloro-2,4-dinitroaniline which exist in three distinct mechanical polymorphs separable by physical properties .

Materials Science Optical Materials Crystal Engineering

Synthetic Utility: Selective Reduction to 5-Chloro-3-nitro-1,2-phenylenediamine

4-Chloro-2,6-dinitroaniline undergoes selective reduction with aqueous ammonium sulfide to yield 5-chloro-3-nitro-1,2-phenylenediamine in 65% isolated yield under mild conditions (reflux, 45 min, ethanol/water) . This selective partial reduction pathway, enabled by the specific 4-chloro-2,6-substitution pattern, produces an ortho-phenylenediamine derivative that serves as a diazo component for azo disperse dye synthesis. The 2-chloro-4,6-dinitroaniline isomer, by contrast, does not generate the same ortho-diamine substitution pattern upon analogous reduction, yielding different product regiochemistry with distinct coupling reactivity .

Synthetic Intermediate Selective Reduction Azo Dye Precursor

Optimal Application Scenarios for 4-Chloro-2,6-dinitroaniline (CAS 5388-62-5)


Synthesis of Azo Disperse Dyes for Synthetic Fiber Textiles

4-Chloro-2,6-dinitroaniline serves as a critical diazo component precursor for azo disperse dyes widely used in polyester and synthetic fiber dyeing [1]. The selective partial reduction of the 4-chloro-2,6-dinitroaniline framework yields 5-chloro-3-nitro-1,2-phenylenediamine in 65% yield, which upon diazotization and coupling produces vibrant azo chromophores with defined bathochromic shifts and wash-fastness properties . The specific 4-chloro-2,6-substitution pattern is essential for generating this ortho-diamine regioisomer; other chlorodinitroaniline isomers (e.g., 2-chloro-4,6-dinitroaniline) produce different diamine substitution patterns that yield dyes with altered spectral characteristics and fiber affinity .

Thermochemical Reference Material for Calorimetric Standardization

Given the rigorously determined standard molar enthalpies of formation in both crystalline (76.9 ± 1.8 kJ·mol⁻¹) and gaseous (28.3 ± 1.9 kJ·mol⁻¹) phases at 298.15 K [1], 4-chloro-2,6-dinitroaniline is suitable as a secondary thermochemical reference standard. The compound's well-characterized sublimation enthalpy (105.2 ± 0.7 kJ·mol⁻¹) measured via Knudsen effusion [1] provides a benchmark for calibrating combustion calorimeters and validating computational thermochemical predictions. The significant thermochemical difference from its 2-chloro-4,6-isomer (crystalline: 101.0 ± 1.9 kJ·mol⁻¹; gaseous: 14.0 ± 2.1 kJ·mol⁻¹) [1] underscores the necessity of isomer-specific reference data in thermodynamic measurements.

Crystal Engineering and Optical Material Development

The well-defined monoclinic crystal structure (space group P2₁/c, a=7.8415 Å, b=11.1067 Å, c=9.9983 Å, β=107.316°, V=831.28 ų, Z=4 at 296 K) [1] and characterized optical band gap of 2.86 eV [1] position 4-chloro-2,6-dinitroaniline as a candidate for crystal engineering studies and optical material applications. The intramolecular N–H···O hydrogen bonding network contributes to conformational rigidity and predictable solid-state packing, enabling reproducible crystal growth via slow evaporation from ethanol [1]. Unlike the multiple polymorphic forms reported for 6-chloro-2,4-dinitroaniline, the 4-chloro-2,6-isomer yields a single, structurally characterized crystalline phase, facilitating batch consistency in materials science applications .

HPLC Method Development and Analytical Reference Standard

4-Chloro-2,6-dinitroaniline can be effectively analyzed using reverse-phase HPLC with simple conditions, and its well-characterized physical properties (melting point 145–147°C; purity specification 98%) [1] support its utility as an analytical reference standard for method validation and quality control of chlorodinitroaniline-containing matrices. The 12°C melting point differential relative to 2-chloro-4,6-dinitroaniline (157–159°C) provides a straightforward identity confirmation test during incoming material inspection and purity assessment.

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